Ergosta-5,7,22-trien-3-ol
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Overview
Description
Ergosta-5,7,22-trien-3-ol, also known as ergosterol, is a sterol found in the cell membranes of fungi and protozoa. It serves many of the same functions that cholesterol does in animal cells. Ergosterol is a precursor to vitamin D2, which is produced when the compound is exposed to ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosta-5,7,22-trien-3-ol can be synthesized through various methods. One common method involves the Diels-Alder reaction between ergosterol acetate and 4-phenyl-1,2,4-triazolin-3,5-dione, followed by reduction with lithium aluminium hydride . Another method involves the methylation of ergosta-1,4,7-trien-3-one to produce 4,4-dimethylergosta-1,5,7-trien-3-one, which is then converted to ergosta-5,7-dien-3β-ol .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. Saccharomyces cerevisiae, a type of yeast, is commonly used for this purpose. The biosynthetic pathway of ergosterol in yeast has been well-characterized, and metabolic engineering can be employed to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ergosta-5,7,22-trien-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form ergosta-5,7,22,24(28)-tetraen-3β-ol .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminium hydride for reduction and bromine for substitution reactions .
Major Products: Major products formed from these reactions include ergosta-5,7,22,24(28)-tetraen-3β-ol and various other ergostatrienes .
Scientific Research Applications
Ergosta-5,7,22-trien-3-ol has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of vitamin D2 . In biology and medicine, it is studied for its role in fungal cell membrane integrity and as a target for antifungal drugs . Additionally, ergosterol has been found to have antimicrobial, antioxidant, anticancer, antidiabetic, and anti-neurodegenerative properties .
Mechanism of Action
Ergosta-5,7,22-trien-3-ol exerts its effects by integrating into the cell membranes of fungi and protozoa, maintaining membrane integrity and fluidity. It is a target for antifungal drugs because disrupting its synthesis can compromise the cell membrane, leading to cell death . The compound also acts as a provitamin, converting to vitamin D2 upon exposure to ultraviolet light .
Comparison with Similar Compounds
Ergosta-5,7,22-trien-3-ol is similar to other sterols such as cholesterol and sitosterol. it is unique in its role in fungal cell membranes and its ability to convert to vitamin D2. Similar compounds include ergosta-5,7,22-trien-3-yl acetate and ergosta-5,7,22,24(28)-tetraen-3β-ol .
Biological Activity
Ergosta-5,7,22-trien-3-ol, a member of the ergosterol family, is a sterol compound predominantly found in fungi and yeast. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting data in tables for clarity.
Chemical Structure and Properties
This compound is characterized by its hydrophobic nature and a complex steroidal structure. It belongs to the class of organic compounds known as ergosterols and derivatives, which are vital for maintaining cellular membrane integrity in fungi.
Molecular Formula
- Molecular Weight : 426.68 g/mol
- Chemical Structure :
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, a study involving murine macrophage-like RAW 264.7 cells demonstrated that this compound significantly inhibited the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It was shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Study | Cell Type | Findings |
---|---|---|
RAW 264.7 | Inhibited IL-6 and TNF-α release; activated Nrf2/HO-1 signaling | |
BV2 Microglial Cells | Reduced inflammatory markers; enhanced antioxidant response |
2. Antioxidant Activity
The antioxidant properties of this compound have been substantiated through various studies. It has been shown to scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidants such as catalase (CAT) and superoxide dismutase (SOD). This activity suggests its potential role in mitigating oxidative stress-related diseases.
Study | Model | Antioxidant Mechanism |
---|---|---|
LPS-stimulated cells | Increased CAT and SOD levels | |
High-fat diet mice | Improved GSH/GSSG ratio |
3. Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
Study | Cancer Cell Line | Effect Observed |
---|---|---|
HepG2 (liver cancer) | Induced apoptosis; inhibited cell growth | |
MCF-7 (breast cancer) | Reduced proliferation; increased apoptosis markers |
Case Study 1: Anti-inflammatory Activity
In a controlled experiment involving LPS-induced inflammation in murine models, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in inflammatory cytokines and markers of oxidative stress.
Case Study 2: Antidiabetic Effects
Another study explored the effects of this compound on glucose metabolism in diabetic mice models. The supplementation resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential use in managing type 2 diabetes.
Properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVPQKQSNYMLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861590 |
Source
|
Record name | (24xi)-Ergosta-5,7,22-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.